molecular formula C17H15NO2S B2851125 2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid CAS No. 438216-59-2

2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid

Cat. No. B2851125
CAS RN: 438216-59-2
M. Wt: 297.37
InChI Key: VRWJVGDWLYHRCF-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as “2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid”, are a class of organic compounds characterized by a 5-membered ring structure composed of four carbon atoms and one sulfur atom . They have been extensively studied due to their varied biological and clinical applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can be used in palladium-catalyzed Suzuki coupling reactions for the preparation of heteroaryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their specific structure. For example, the compound “2-(5-ethylthiophen-2-yl)-2-oxoacetic acid” has a molecular weight of 184.22 .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including the compound , have shown promising results in combating various microbial species. They have been tested for their efficacy against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as fungi like Candida albicans and Aspergillus niger. These compounds can serve as potent antibacterial and antifungal agents, potentially leading to new treatments for infectious diseases .

Antioxidant Properties

The antioxidant capacity of thiophene derivatives is another significant application. These compounds have been evaluated using methods like the DPPH assay, and some have exhibited excellent antioxidant activity. This property is crucial for preventing oxidative stress-related damage in biological systems, which can lead to chronic diseases .

Anticorrosion Applications

In the field of industrial chemistry, thiophene derivatives have been utilized as corrosion inhibitors. Their effectiveness in protecting materials from corrosion can be of great value in extending the lifespan of metal structures and components, particularly in harsh environments .

Anticancer Potential

Certain thiophene derivatives have demonstrated anticancer activity, particularly against human lung cancer cell lines. By inducing cytotoxic effects on cancer cells, these compounds offer a pathway for the development of novel anticancer drugs .

Organic Semiconductor Applications

Thiophene-based molecules play a crucial role in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Anti-inflammatory and Anesthetic Uses

Thiophene derivatives are known to possess anti-inflammatory properties, making them valuable in the pharmaceutical industry for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, certain derivatives are used as voltage-gated sodium channel blockers and dental anesthetics in Europe, highlighting their importance in medical applications .

Safety And Hazards

Thiophene derivatives can pose various safety hazards. For example, they may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Thiophene derivatives continue to be a subject of intense research due to their potential applications in pharmaceuticals and organic electronics. Future research may focus on designing more effective and novel thiophene-based compounds with better pharmacodynamic and pharmacokinetic properties .

properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-3-11-5-7-16(21-11)15-9-13(17(19)20)12-8-10(2)4-6-14(12)18-15/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWJVGDWLYHRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid

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